Moxnidazole
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Overview
Description
Moxnidazole is a 5-nitroimidazole compound. It has been studied for its mutagenic properties in microbial assays and Drosophila, where it induces genetic alterations in mouse somatic cells
Preparation Methods
Synthetic Routes:: Moxnidazole can be synthesized through several routes. One common method involves the condensation of 3-(5-nitro-1-methyl-2-imidazolyl)-methyleneamino-5-morpholinomethyl-2-oxazolidinone with appropriate reagents. The exact synthetic pathway may vary depending on the specific laboratory or industrial process.
Reaction Conditions:: The reaction conditions typically involve suitable solvents, catalysts, and temperature control. Detailed protocols are available in scientific literature and patents related to this compound synthesis.
Industrial Production:: While I don’t have specific details on large-scale industrial production, it’s likely that manufacturers optimize the synthetic process for efficiency, yield, and purity.
Chemical Reactions Analysis
Types of Reactions:: Moxnidazole can undergo various chemical reactions, including:
Reduction: Reduction of the nitro group (NO) to an amino group (NH).
Substitution: Substitution reactions at different positions on the imidazole ring.
Oxidation: Oxidation of the methyl group or other functional groups.
Reduction: Common reducing agents like hydrazine or metal hydrides.
Substitution: Alkylating agents or nucleophilic substitution reagents.
Oxidation: Oxidizing agents such as peracids or metal oxides.
Major Products:: The major products depend on the specific reaction and conditions. For example, reduction leads to the formation of the amino derivative of this compound.
Scientific Research Applications
Moxnidazole has been investigated for its potential in various scientific fields:
Antiprotozoal Activity: It exhibits antiprotozoal effects, particularly against trichomonads.
Medicine: Research explores its use in treating parasitic infections.
Chemistry: Scientists study its reactivity and mechanisms.
Biology: Investigations focus on its impact on cellular processes.
Mechanism of Action
The precise mechanism by which moxnidazole exerts its effects involves interactions with cellular components. It likely affects DNA replication and repair due to its nitro group.
Comparison with Similar Compounds
While moxnidazole shares similarities with other nitroimidazoles, its unique features set it apart. Further research could explore its distinct properties compared to compounds like metronidazole and tinidazole.
Properties
CAS No. |
52279-59-1 |
---|---|
Molecular Formula |
C13H18N6O5 |
Molecular Weight |
338.32 g/mol |
IUPAC Name |
3-[(E)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H18N6O5/c1-16-11(14-7-12(16)19(21)22)6-15-18-9-10(24-13(18)20)8-17-2-4-23-5-3-17/h6-7,10H,2-5,8-9H2,1H3/b15-6+ |
InChI Key |
RILWUTQZRXWBOB-GIDUJCDVSA-N |
SMILES |
CN1C(=CN=C1C=NN2CC(OC2=O)CN3CCOCC3)[N+](=O)[O-] |
Isomeric SMILES |
CN1C(=CN=C1/C=N/N2CC(OC2=O)CN3CCOCC3)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=CN=C1C=NN2CC(OC2=O)CN3CCOCC3)[N+](=O)[O-] |
Related CAS |
30185-92-3 (unspecified hydrochloride) 30826-72-3 (mono-hydrochloride) |
Synonyms |
3-(5-nitro-1-methyl-2-imidazolyl)methyleneamino- 5-morpholinomethyl-2-oxazolidinone moxnidazole moxnidazole hydrochloride moxnidazole monohydrochloride ZK 25095 ZK-25095 |
Origin of Product |
United States |
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